molecular formula C11H20N2O2 B3393383 endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane CAS No. 2409591-93-9

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Cat. No.: B3393383
CAS No.: 2409591-93-9
M. Wt: 212.29
InChI Key: WULUIRLXYWAJQJ-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane: is a compound that belongs to the class of bicyclic amines. It features a unique structure with a bicyclo[3.1.1]heptane skeleton, which is a seven-membered ring system with a nitrogen atom incorporated into the ring. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines, making this compound particularly useful in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane typically involves the protection of the amine group with a Boc group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under mild conditions, often at room temperature, and can be completed within a few hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can engage in further chemical or biological interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUIRLXYWAJQJ-JVHMLUBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
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endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
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endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
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endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
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endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane
Reactant of Route 6
endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

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